molecular formula C21H23N7OS B10864643 2-{2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl}-N,N-dimethylethanamine

2-{2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl}-N,N-dimethylethanamine

Cat. No.: B10864643
M. Wt: 421.5 g/mol
InChI Key: YAPYJJNNVVFVII-UHFFFAOYSA-N
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Description

N-(2-{2-[(1,3-BENZOXAZOL-2-YLSULFANYL)METHYL]-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL}ETHYL)-N,N-DIMETHYLAMINE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a benzoxazole ring, a pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core, and a dimethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{2-[(1,3-BENZOXAZOL-2-YLSULFANYL)METHYL]-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL}ETHYL)-N,N-DIMETHYLAMINE involves multiple steps, starting with the preparation of the benzoxazole and pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include 2-aminophenol, aldehydes, ketones, and various catalysts such as nano-ZnO .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(2-{2-[(1,3-BENZOXAZOL-2-YLSULFANYL)METHYL]-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL}ETHYL)-N,N-DIMETHYLAMINE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogenated compounds). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2-{2-[(1,3-BENZOXAZOL-2-YLSULFANYL)METHYL]-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL}ETHYL)-N,N-DIMETHYLAMINE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-{2-[(1,3-BENZOXAZOL-2-YLSULFANYL)METHYL]-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL}ETHYL)-N,N-DIMETHYLAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{2-[(1,3-BENZOXAZOL-2-YLSULFANYL)METHYL]-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL}ETHYL)-N,N-DIMETHYLAMINE stands out due to its unique combination of structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C21H23N7OS

Molecular Weight

421.5 g/mol

IUPAC Name

2-[4-(1,3-benzoxazol-2-ylsulfanylmethyl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]-N,N-dimethylethanamine

InChI

InChI=1S/C21H23N7OS/c1-13-14(2)27(10-9-26(3)4)19-18(13)20-24-17(25-28(20)12-22-19)11-30-21-23-15-7-5-6-8-16(15)29-21/h5-8,12H,9-11H2,1-4H3

InChI Key

YAPYJJNNVVFVII-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)CSC4=NC5=CC=CC=C5O4)CCN(C)C)C

Origin of Product

United States

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